1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
The compound “1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a chemical substance with the CAS Number: 886361-80-4 . It has a molecular weight of 270.72 . The IUPAC name for this compound is 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11ClN2O/c16-15-6-5-11(7-17-15)8-18-9-12(10-19)13-3-1-2-4-14(13)18/h1-7,9-10H,8H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point of 136-138 degrees Celsius .Scientific Research Applications
Photocatalysis and Environmental Remediation
- Photocatalytic Degradation : This compound has been studied for its photocatalytic properties. In particular, it can participate in the degradation of organic contaminants in aqueous solutions. Researchers have identified several photodegradation products, including chloronictinic acid , 1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidinone , and 1-[(6-chloro-3-pyridinyl)methyl]-N-nitroso-2-imidazolidimine . These findings highlight its potential in environmental remediation.
Conclusion
Safety and Hazards
properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-9-5-10(2)18(14(19)12(9)6-16)8-11-3-4-13(15)17-7-11/h3-5,7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBAHTZRJCRPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CN=C(C=C2)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile |
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